molecular formula C19H21N3O2 B2832048 N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide CAS No. 2034291-92-2

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide

Cat. No. B2832048
CAS RN: 2034291-92-2
M. Wt: 323.396
InChI Key: MBLZQVYWSKWIMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide” is a complex organic molecule that contains several functional groups, including a furan ring, a pyrazole ring, and an amide group . Furan is a five-membered aromatic ring with four carbon atoms and one oxygen . Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan and pyrazole rings are likely to contribute to the compound’s aromaticity, while the amide group could participate in hydrogen bonding .

Scientific Research Applications

Antimicrobial Activity

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide and its derivatives have been extensively studied for their antimicrobial properties. Research shows that these compounds exhibit significant antimicrobial activity against a range of bacteria and fungi. For instance, Idhayadhulla, Kumar, and Abdul (2012) synthesized a series of pyrazole derivatives and screened them for antimicrobial activity, highlighting the potential of these compounds in combating various microbial infections (Idhayadhulla, Kumar, & Abdul, 2012).

Fungicidal Activity

These compounds are also notable for their fungicidal properties. Ahmed et al. (2019) designed and synthesized new pyrazole derivatives containing 5-phenyl-2-furan, demonstrating significant fungicidal activity against different fungi. This suggests their potential use in agricultural and pharmaceutical applications to control fungal infections (Ahmed et al., 2019).

Antibacterial Activity

The antibacterial potential of these derivatives is also noteworthy. Rani, Yusuf, Khan, Sahota, and Pandove (2015) synthesized N-substituted 5-(furan-2-yl)-phenyl pyrazolines and evaluated their in vitro antibacterial activity. The results indicated promising antibacterial activities, making them potential candidates for developing new antibacterial agents (Rani et al., 2015).

Anticancer Activities

The derivatives of this compound have been researched for their anticancer activities. Zaki, Al-Gendey, and Abdelhamid (2018) synthesized a range of compounds from chalcones with a backbone of this chemical, showing significant antitumor activity against various cancer cell lines. This opens up possibilities for these compounds in cancer therapy (Zaki, Al-Gendey, & Abdelhamid, 2018).

Antioxidant Activities

Sokmen et al. (2014) explored the antioxidant properties of certain derivatives, revealing effective antiurease and antioxidant activities. This indicates their potential use in treatments requiring antioxidant properties (Sokmen et al., 2014).

Synthesis of Fused Heterocycles

These compounds are also valuable in the synthesis of various fused heterocycles, which are crucial in pharmaceutical and chemical industries. Abdelhamid and Riad (1987) demonstrated the synthesis of new furo[2,3‐c]pyrazoles and pyrano[2,3‐c]pyrazoles, indicating the role of these derivatives in creating complex chemical structures (Abdelhamid & Riad, 1987).

Herbicidal and Antifungal Activities

Huo, Ma, Zhe, Fan, Zhang, Beryozkina, and Bakulev (2016) synthesized a series of amide derivatives, which showed good herbicidal and antifungal activities. This suggests their application in agricultural sectors for controlling unwanted plants and fungi (Huo et al., 2016).

properties

IUPAC Name

N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c1-2-18(15-6-4-3-5-7-15)19(23)20-9-10-22-13-17(12-21-22)16-8-11-24-14-16/h3-8,11-14,18H,2,9-10H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBLZQVYWSKWIMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCCN2C=C(C=N2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.